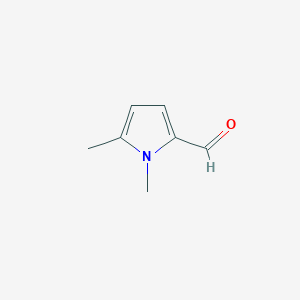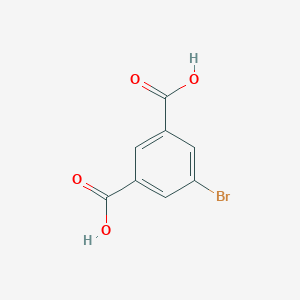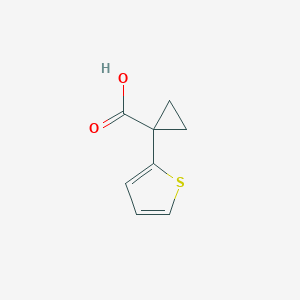
1,5-dimethyl-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
“1,5-dimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the CAS Number: 1193-59-5 . It has a molecular weight of 123.15 and its molecular formula is C7H9NO . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,5-dimethyl-1H-pyrrole-2-carbaldehyde” is 1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3 . The compound has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .
Chemical Reactions Analysis
While specific chemical reactions involving “1,5-dimethyl-1H-pyrrole-2-carbaldehyde” are not available, pyrrole compounds are known to be involved in various chemical reactions. For instance, they can be oxidized to form 2-pyrrolecarboxylic acid or reduced to form 2-pyrrolecarbinol .
Physical And Chemical Properties Analysis
“1,5-dimethyl-1H-pyrrole-2-carbaldehyde” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 219.3±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.6±3.0 kJ/mol . The flash point is 86.4±21.8 °C . The index of refraction is 1.510 . The molar refractivity is 36.7±0.5 cm3 . The polar surface area is 22 Å2 . The polarizability is 14.5±0.5 10-24 cm3 . The surface tension is 33.1±7.0 dyne/cm . The molar volume is 122.8±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Natural Product Derivatives
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “1,5-dimethyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These compounds are important in vivo and suggest that molecules containing this skeleton have various biological functions .
Diabetes Research
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates that “1,5-dimethyl-1H-pyrrole-2-carbaldehyde” could potentially be used in diabetes research and treatment.
Pharmacological Properties
1H-pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities . This suggests that “1,5-dimethyl-1H-pyrrole-2-carbaldehyde” could potentially be used in the development of new drugs with these properties.
Anti-Inflammatory Agents
New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their structural and biological properties . The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines .
Antibacterial Activity
The antibacterial activity of pyrrole derivatives against various bacterial strains was determined using the broth microdilution method . This suggests that “1,5-dimethyl-1H-pyrrole-2-carbaldehyde” could potentially be used in the development of new antibacterial agents.
Carbon Economy
The cyclic process promoted by water leads to the formation of PyC having 100% carbon economy . This suggests that “1,5-dimethyl-1H-pyrrole-2-carbaldehyde” could potentially be used in green chemistry applications.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of anaplastic lymphoma kinase (alk) inhibitors , suggesting potential targets in cancer pathways.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets to inhibit their function, potentially leading to the suppression of certain cancer pathways .
Biochemical Pathways
If it acts as an alk inhibitor like related compounds , it could affect pathways related to cell growth and proliferation.
Result of Action
If it acts as an ALK inhibitor like related compounds , it could potentially lead to the suppression of tumor growth in certain cancers.
Eigenschaften
IUPAC Name |
1,5-dimethylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKINVTPLTZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483983 | |
| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-59-5 | |
| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)






![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)



